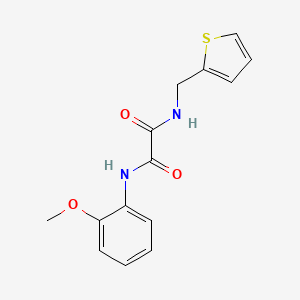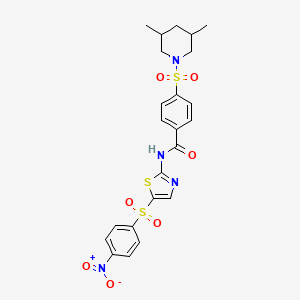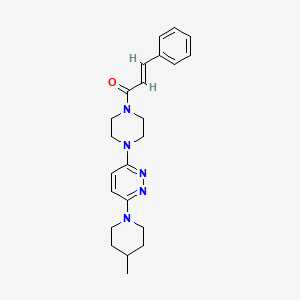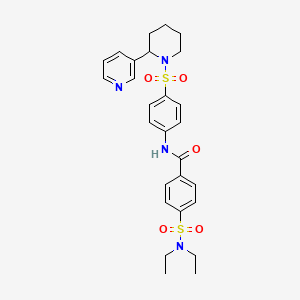
N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide, also known as MTOX, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. MTOX is a member of the oxamide family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonding and Structural Investigation
The oxamide derivative N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide has been part of studies focusing on intramolecular hydrogen bonding. This research examines the stabilization of oxamides through hydrogen bonding between the amide proton and two oxygen atoms. Such bonding influences the structural conformation of these compounds, as revealed through NMR spectroscopy and X-ray diffraction studies (Martínez-Martínez et al., 1998).
Antimicrobial Activity and Molecular Docking Studies
Oxamide derivatives, including those similar to N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide, have been investigated for their antimicrobial properties. A study found these compounds effective against various microorganisms, suggesting potential in antimicrobial applications. Additionally, molecular docking studies provide insights into their interaction with biological targets, such as lung cancer proteins (Cakmak et al., 2022).
Synthesis and Structure in Metal Complexes
The synthesis and structural analysis of metal complexes involving oxamide derivatives have been explored. These studies include examining the coordination geometry and supramolecular structure, contributing to the understanding of their potential in bio-macromolecular interactions and anticancer activities (Zheng et al., 2015).
DNA-Binding and Cytotoxic Activities
Research has been conducted on the DNA-binding properties and cytotoxic activities of oxamide derivatives, revealing their potential in cancer treatment. The binding affinities of these compounds to DNA and their impact on tumor cell lines have been evaluated, indicating their potential utility in medicinal chemistry (Cui et al., 2011).
Bioreduction and Pharmaceutical Application
Studies have also focused on the bioreduction of oxamide derivatives for producing pharmaceutical intermediates. For instance, the compound N-methyl-3-oxo-3-(thiophen-2-yl) propanamide was reduced to an intermediate used in the synthesis of the antidepressant drug duloxetine, showcasing the compound's relevance in pharmaceutical manufacturing (Tang et al., 2011).
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHETUEZKFLVYQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2367981.png)
![3-[(Pyridin-2-yl)methyl]azetidin-3-ol](/img/structure/B2367982.png)

![N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367984.png)
![5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2367985.png)


![1-(2-fluorophenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2367990.png)
![N-Methyl-N-[2-oxo-2-[4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2367991.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2367995.png)

![Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2367998.png)

